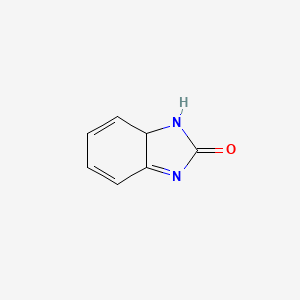
(2-Fluoro-2,3,4,5-tetrahydropyridin-6-yl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-2,3,4,5-tetrahydropyridin-6-yl)hydrazine is a fluorinated heterocyclic compound that features a pyridine ring with a fluorine atom and a hydrazine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-2,3,4,5-tetrahydropyridin-6-yl)hydrazine typically involves the fluorination of a pyridine derivative followed by the introduction of a hydrazine group. One common method involves the treatment of a fluorinated pyridine with hydrazine under controlled conditions. For example, 3,5-dichloro-2,4,6-trifluoropyridine can be treated with sodium methoxide to yield an intermediate, which is then reacted with hydrazine to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using fluorinating agents such as Selectfluor® or other fluorine-containing reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of palladium-catalyzed reactions and other advanced techniques may also be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-2,3,4,5-tetrahydropyridin-6-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions include various fluorinated pyridine derivatives, hydrazine derivatives, and substituted pyridines.
Scientific Research Applications
(2-Fluoro-2,3,4,5-tetrahydropyridin-6-yl)hydrazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of (2-Fluoro-2,3,4,5-tetrahydropyridin-6-yl)hydrazine involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. The hydrazine group can form hydrogen bonds and interact with various enzymes and receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with similar reactivity but lacks the hydrazine group.
3-Fluoropyridine: Another fluorinated pyridine with different substitution patterns.
2,3,5,6-Tetrafluorophenylhydrazine: A compound with multiple fluorine atoms and a hydrazine group, offering different chemical properties.
Uniqueness
(2-Fluoro-2,3,4,5-tetrahydropyridin-6-yl)hydrazine is unique due to its specific substitution pattern, combining a fluorine atom and a hydrazine group on a pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C5H10FN3 |
|---|---|
Molecular Weight |
131.15 g/mol |
IUPAC Name |
(2-fluoro-2,3,4,5-tetrahydropyridin-6-yl)hydrazine |
InChI |
InChI=1S/C5H10FN3/c6-4-2-1-3-5(8-4)9-7/h4H,1-3,7H2,(H,8,9) |
InChI Key |
XGWHGXYYYQDCFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N=C(C1)NN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(chloromethyl)-7-methyl-5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B15134869.png)
![(3-hydroxyazetidin-1-yl)-[(1S,2S)-2-[2-methyl-5-[4-(trifluoromethyl)phenoxy]indazol-7-yl]cyclopropyl]methanone](/img/structure/B15134874.png)
![(4S,5S)-5-methyl-N-[(2S)-1-[(2R)-2-methylpyrrolidin-1-yl]-1-oxo-4-(1,3-thiazol-4-yl)butan-2-yl]-2-oxo-1,3-oxazolidine-4-carboxamide](/img/structure/B15134877.png)





![3-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 3-(1,1-dimethylethyl) ester](/img/structure/B15134925.png)


